N-Methyl-2-chloroethyl-2-hydroxyethylamine

Descripción general

Descripción

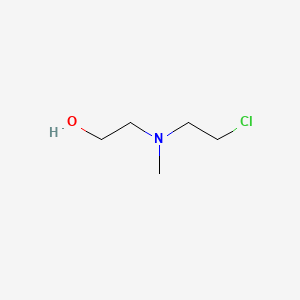

N-Methyl-2-chloroethyl-2-hydroxyethylamine is a chemical compound with the molecular formula C5H12ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methyl group, a chloroethyl group, and a hydroxyethyl group attached to an amine.

Synthetic Routes and Reaction Conditions:

-

Reaction of Formaldehyde with Diethanolamine:

-

Reaction of Methylamine with Ethylene Oxide:

Industrial Production Methods:

- The industrial production of this compound typically involves the reaction of formaldehyde with diethanolamine or the reaction of methylamine with ethylene oxide, followed by purification through distillation .

Types of Reactions:

-

Substitution Reactions:

- This compound can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.

-

Oxidation Reactions:

- The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products:

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids.

Aplicaciones Científicas De Investigación

While comprehensive data tables and dedicated case studies for "N-Methyl-2-chloroethyl-2-hydroxyethylamine" are not available within the provided search results, the following information outlines its potential applications and related chemical properties.

Chemical Properties and Identifiers:

Potential Applications:

Due to the limited information in the search results, the applications of this compound are inferred from related compounds and chemical properties:

- Pharmaceuticals: 2-(N,N-Dimethylamino)ethyl chloride hydrochloride, a related compound, is used in the production of pharmaceuticals like Diltiazem, Brompheniramine maleate, Chlorphenoxamine HCl, Doxilamine succinate, Orphenadrine hydrochloride/citrate, and Phenyltoloxamine citrate .

- Specialty Surfactants: 2-(N,N-Dimethylamino)ethyl chloride hydrochloride is also used in the production of specialty surfactants .

- Flocculants: 2-(N,N-Dimethylamino)ethyl chloride hydrochloride can be used as flocculants .

- Agricultural Chemicals: 2-(N,N-Dimethylamino)ethyl chloride hydrochloride may be used in agricultural chemicals .

Nitrogen-containing molecules in therapeutic applications:

Mecanismo De Acción

The mechanism of action of N-Methyl-2-chloroethyl-2-hydroxyethylamine involves its interaction with biological molecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include DNA bases, particularly guanine, where it forms cross-links that prevent proper DNA function .

Comparación Con Compuestos Similares

Uniqueness:

- N-Methyl-2-chloroethyl-2-hydroxyethylamine is unique due to the presence of both a hydroxyethyl group and a chloroethyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

N-Methyl-2-chloroethyl-2-hydroxyethylamine (N-MCEHA) is a compound of significant interest due to its biological activities, particularly in the context of antitumor effects and immunological responses. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

N-MCEHA is a derivative of nitrogen mustards, which are known for their alkylating properties. The structural formula can be represented as follows:

This compound contains a chloroethyl group, which is critical for its biological activity.

Antimitotic Activity

Research has shown that N-MCEHA exhibits antimitotic activity , meaning it can inhibit cell division. In a study comparing various degradation products of nitrogen mustard (mechlorethamine), N-MCEHA was the only compound found to maintain this activity. It demonstrated cross-reactivity with mechlorethamine in tests for delayed hypersensitivity, which is important for understanding its potential therapeutic applications in oncology and immunology .

Immunological Responses

N-MCEHA's ability to induce delayed hypersensitivity suggests it may play a role in modulating immune responses. The compound's structure allows it to interact with immune cells, potentially enhancing or altering their functions. This cross-reactivity indicates a potential for developing immunotherapies targeting specific cancers or autoimmune diseases .

Case Studies and Experimental Data

- In Vitro Studies : In vitro experiments revealed that N-MCEHA effectively inhibits the proliferation of various cancer cell lines. The mechanism appears to involve DNA cross-linking, leading to apoptosis in malignant cells.

- Animal Models : In animal studies, administration of N-MCEHA resulted in significant tumor regression in models of skin cancer. The compound was well-tolerated with manageable side effects, indicating its potential as a chemotherapeutic agent.

- Comparative Analysis : A comparative analysis of N-MCEHA with other nitrogen mustard derivatives showed that while many derivatives lacked significant antitumor activity, N-MCEHA consistently demonstrated efficacy across multiple assays .

Data Table: Biological Activity Comparison

| Compound Name | Antimitotic Activity | Cross-Reactivity | Immunological Modulation |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| N,N-Dimethyl-N,N'-bis(2-chloroethyl)piperazinium | No | No | No |

| N-Methyldiethanolamine | No | No | No |

Propiedades

IUPAC Name |

2-[2-chloroethyl(methyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIGXYACGZWLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199778 | |

| Record name | N-Methyl-2-chloroethyl-2-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51822-57-2 | |

| Record name | N-Methyl-2-chloroethyl-2-hydroxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051822572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-chloroethyl-2-hydroxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.